molecular formula C21H16Cl2N2O4 B11671867 (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11671867
M. Wt: 431.3 g/mol
InChI Key: WKIVRIKIDBRFAQ-YBEGLDIGSA-N
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Description

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a benzylidene group and a dichlorobenzyl ether moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a benzylidene compound under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene and dichlorobenzyl ether moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its specific substitution pattern and the presence of both benzylidene and dichlorobenzyl ether groups

Properties

Molecular Formula

C21H16Cl2N2O4

Molecular Weight

431.3 g/mol

IUPAC Name

(5Z)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H16Cl2N2O4/c1-2-9-25-20(27)16(19(26)24-21(25)28)10-13-5-3-4-6-18(13)29-12-14-7-8-15(22)11-17(14)23/h2-8,10-11H,1,9,12H2,(H,24,26,28)/b16-10-

InChI Key

WKIVRIKIDBRFAQ-YBEGLDIGSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)NC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)C(=O)NC1=O

Origin of Product

United States

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